Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate
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Overview
Description
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate is a synthetic organic compound belonging to the class of benzoquinoline derivatives. These compounds are known for their extended π-π conjugation, which makes them of interest in various fields such as medicine, opto-electronics, and agriculture . The specific structure of this compound includes a benzoquinoline core with ethyl, methoxyphenyl, and methyl substituents, along with a perchlorate counterion.
Preparation Methods
The synthesis of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate typically involves a two-step process:
Quaternization: The nitrogen atom in the benzoquinoline core is quaternized using an alkylating agent such as ethyl iodide. This step introduces the ethyl group at the nitrogen position.
Cycloaddition Reaction: The quaternized product undergoes a [3+2] dipolar cycloaddition reaction with a suitable dipolarophile, such as 4-methoxyphenylacetylene, to introduce the methoxyphenyl and methyl groups.
Industrial production methods for such compounds often involve catalytic processes to enhance yield and selectivity. Catalysts such as copper, mercury, and silver salts are commonly used in the catalytic condensation of primary amines with acetylene .
Chemical Reactions Analysis
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate has several scientific research applications:
Antimicrobial Activity: This compound exhibits excellent antibacterial and antifungal properties.
Anticancer Activity: Some derivatives of benzoquinoline have demonstrated potent anticancer activity.
Pharmacodynamics and Pharmacokinetics: In silico studies have revealed that this compound has favorable drug-like properties, including low toxicity and good pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate involves its interaction with molecular targets such as ATP synthase and topoisomerase II. The compound forms stable complexes with these enzymes, inhibiting their activity and leading to antimicrobial and anticancer effects . The extended π-π conjugation in the benzoquinoline core facilitates strong binding interactions with these molecular targets.
Comparison with Similar Compounds
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate can be compared with other benzoquinoline derivatives such as:
Benzo[f]quinolinium salts (BQS): These compounds also exhibit antimicrobial and anticancer activities but may differ in their substituent patterns and specific biological activities.
Pyrrolobenzo[f]quinolinium cycloadducts (PBQC): These derivatives are obtained through cycloaddition reactions and have distinct structural features compared to the parent benzoquinoline compounds.
The uniqueness of this compound lies in its specific substituent pattern, which imparts unique biological properties and enhances its potential as a therapeutic agent.
Properties
CAS No. |
61430-58-8 |
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Molecular Formula |
C23H22ClNO5 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)-4-methylbenzo[f]quinolin-4-ium;perchlorate |
InChI |
InChI=1S/C23H22NO.ClHO4/c1-4-16-15-22(18-9-12-19(25-3)13-10-18)24(2)21-14-11-17-7-5-6-8-20(17)23(16)21;2-1(3,4)5/h5-15H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KPDZLIOBYSTREQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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